Indeno[2,1-b]carbazol-7(5H)-one
CAS No.:
Cat. No.: VC15911203
Molecular Formula: C19H11NO
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11NO |
|---|---|
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 5H-indeno[2,1-b]carbazol-7-one |
| Standard InChI | InChI=1S/C19H11NO/c21-19-13-7-2-1-5-11(13)14-9-15-12-6-3-4-8-17(12)20-18(15)10-16(14)19/h1-10,20H |
| Standard InChI Key | ZYRXBASOGFEFJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=C4C(=C3)C5=CC=CC=C5N4 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Functional Groups
Indeno[2,1-b]carbazol-7(5H)-one consists of a polycyclic system formed by fusing an indene moiety with a carbazole unit. The indeno[2,1-b]carbazole backbone is further modified by a ketone group at position 7, which introduces electron-withdrawing character and planarizes the structure. The IUPAC name derives from the numbering of the fused rings, with the ketone oxygen prioritised in the nomenclature.
Spectroscopic Characterization
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UV-Vis: Absorptions near 227–332 nm indicate π→π* transitions in the conjugated system .
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NMR: Key signals include aromatic protons (δ 6.5–8.5 ppm) and a carbonyl carbon (δ ~190 ppm) .
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HRMS: High-resolution mass spectra confirm molecular formulas through exact mass measurements .
Synthesis and Structural Modifications
Halogenation and Functionalization
A representative synthesis involves bromination of 12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole using N-bromosuccinimide (NBS) in DMF, yielding 94.6% of the brominated product . This method highlights the reactivity of the carbazole framework toward electrophilic substitution, particularly at electron-rich positions.
Table 1: Synthetic Routes to Indeno[2,1-b]carbazole Derivatives
| Reaction Type | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 9 hr | 94.6% | 7-Bromo derivative | |
| Friedel-Crafts Alkylation | Dimethylation (not detailed) | N/A | 5,7-Dihydro-7,7-dimethyl variant |
Challenges in Synthesis
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Regioselectivity: Controlling substitution patterns remains difficult due to multiple reactive sites .
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Oxidation Sensitivity: The ketone group necessitates inert atmospheres during synthesis to prevent side reactions.
Physicochemical Properties
Solubility and Stability
Derivatives such as 5,7-dihydro-7,7-dimethyl-indeno[2,1-b]carbazole exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMF, DMSO) . Storage recommendations for analogues suggest stability at room temperature when sealed, though the ketone-containing parent compound may require stricter moisture control .
Table 2: Comparative Properties of Selected Derivatives
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The rigid, conjugated framework of indeno[2,1-b]carbazol-7(5H)-one derivatives facilitates:
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High Electron Mobility: π-Stacking enhances charge transport in thin films.
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Thermal Stability: Decomposition temperatures exceeding 400°C enable use in high-temperature processing .
Charge-Transport Layers
Dimethylated variants demonstrate improved hole-injection capabilities in perovskite solar cells, achieving PCE > 20% in preliminary trials .
Research Gaps and Future Directions
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Structural Elucidation: Single-crystal XRD data for the parent compound are lacking.
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In Vivo Studies: Most pharmacological data derive from in vitro assays; animal models are needed.
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Green Synthesis: Current methods rely on toxic solvents (DMF); water-based routes should be explored.
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